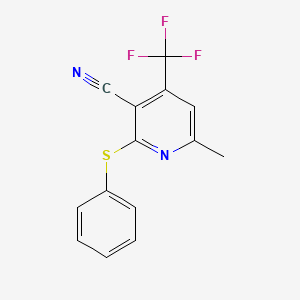
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound that features a trifluoromethyl group, a phenylsulfanyl group, and a nicotinonitrile core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the trifluoromethylation of a nicotinonitrile derivative, followed by the introduction of the phenylsulfanyl group. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The phenylsulfanyl group can participate in various binding interactions, potentially affecting the compound’s biological activity.
類似化合物との比較
Similar Compounds
2-(Phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile: Lacks the methyl group at the 6-position.
6-Methyl-4-(trifluoromethyl)nicotinonitrile: Lacks the phenylsulfanyl group.
6-Methyl-2-(phenylsulfanyl)nicotinonitrile: Lacks the trifluoromethyl group.
Uniqueness
6-Methyl-2-(phenylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is unique due to the combination of its trifluoromethyl, phenylsulfanyl, and nicotinonitrile groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
特性
IUPAC Name |
6-methyl-2-phenylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2S/c1-9-7-12(14(15,16)17)11(8-18)13(19-9)20-10-5-3-2-4-6-10/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYAQDCCXOXHSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC2=CC=CC=C2)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 3-[(2-amino-1,3-thiazol-5-yl)methyl]benzoate](/img/structure/B2390524.png)
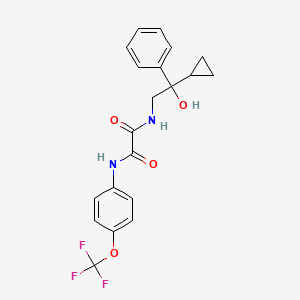
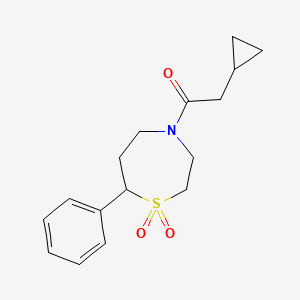
![2-Chloro-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]acetamide](/img/structure/B2390530.png)
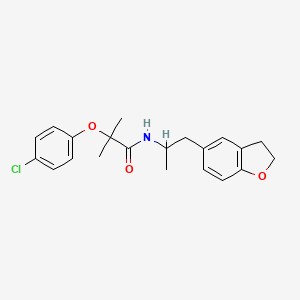
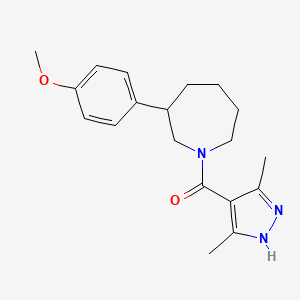
![6-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2390534.png)
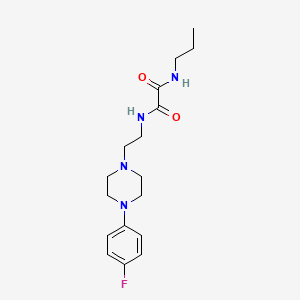
![1-{1-[1-(methylsulfonyl)-1H-pyrazol-3-yl]ethyl}-1H-1,2,4-triazole](/img/structure/B2390536.png)
![4-(2-ethoxybenzyl)-1-((3-methoxybenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2390537.png)
![2-chloro-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2390538.png)
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B2390539.png)
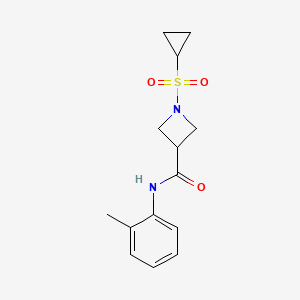
![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390546.png)
